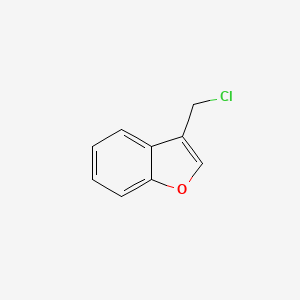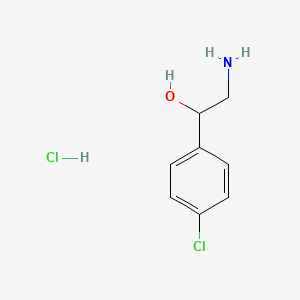
1-(4-Vinylphenyl)octan-1-one
Descripción general
Descripción
1-(4-Vinylphenyl)octan-1-one is an organic compound with the molecular formula C₁₆H₂₂O It is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to an octanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Vinylphenyl)octan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-vinylbenzoyl chloride reacts with octan-1-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Vinylphenyl)octan-1-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, mild temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.
Substitution: Nitric acid, halogens, acidic or basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Vinylphenyl)octan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers with specific properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic profiles.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents, due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Vinylphenyl)octan-1-one depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The vinyl group can participate in various chemical reactions, forming covalent bonds with target molecules, thereby altering their function. The phenyl ring provides a hydrophobic interaction site, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(4-Methylphenyl)octan-1-one: Similar structure but with a methyl group instead of a vinyl group.
1-(4-Ethylphenyl)octan-1-one: Contains an ethyl group on the phenyl ring.
1-(4-Phenyl)octan-1-one: Lacks the vinyl group, having only a phenyl ring attached to the octanone chain.
Uniqueness: 1-(4-Vinylphenyl)octan-1-one is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for polymerization. This feature sets it apart from other similar compounds and makes it valuable in applications requiring specific chemical functionalities.
Propiedades
IUPAC Name |
1-(4-ethenylphenyl)octan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-3-5-6-7-8-9-16(17)15-12-10-14(4-2)11-13-15/h4,10-13H,2-3,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFLFMYBKRKQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501869 | |
| Record name | 1-(4-Ethenylphenyl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24993-87-1 | |
| Record name | 1-(4-Ethenylphenyl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1610569.png)









![5-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1610586.png)

